1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one
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Overview
Description
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and a non-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one typically involves the reaction of 2,5-diphenylpyrrolidine with non-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the pyrrolidine to the enone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2,5-diphenylpyrrolidin-1-amine: Similar structure but lacks the non-2-en-1-one moiety.
1,1′-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene: Contains a similar pyrrolidine ring but with different substituents and a ferrocene core.
Uniqueness
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is unique due to its combination of a pyrrolidine ring with diphenyl groups and a non-2-en-1-one moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
919087-16-4 |
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Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one |
InChI |
InChI=1S/C25H31NO/c1-2-3-4-5-6-13-18-25(27)26-23(21-14-9-7-10-15-21)19-20-24(26)22-16-11-8-12-17-22/h7-18,23-24H,2-6,19-20H2,1H3/t23-,24-/m0/s1 |
InChI Key |
GYJHATATSGQOJZ-ZEQRLZLVSA-N |
Isomeric SMILES |
CCCCCCC=CC(=O)N1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCC=CC(=O)N1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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